molecular formula C6H10F3NO2S B3018966 (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine CAS No. 2001025-85-8

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B3018966
CAS No.: 2001025-85-8
M. Wt: 217.21
InChI Key: AYYBWLVVSJHYRW-RFZPGFLSSA-N
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Description

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl and trifluoromethyl groups.

    Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4S)-3-Methylsulfonyl-4-(trifluoromethyl)pyrrolidine apart from similar compounds is its unique combination of a methylsulfonyl group and a trifluoromethyl group on a pyrrolidine ring. This specific arrangement of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it particularly useful in various applications.

Properties

IUPAC Name

(3S,4S)-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBWLVVSJHYRW-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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